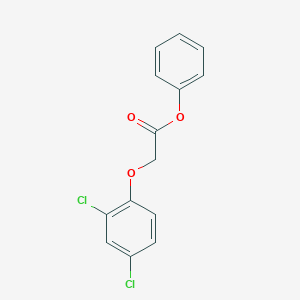

Phenyl (2,4-dichlorophenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

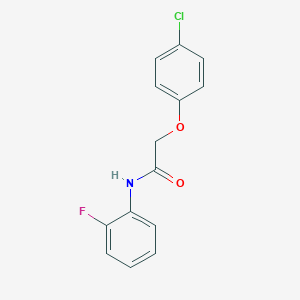

Phenyl (2,4-dichlorophenoxy)acetate, also known as 2,4-Dichlorophenoxyacetic acid phenyl ester, is a synthetic organic compound that is widely used as a herbicide. It is a member of the phenoxy family of herbicides and is one of the most widely used herbicides in the world. Phenyl (2,4-dichlorophenoxy)acetate is a white crystalline solid with a melting point of 68-70°C and a boiling point of 160-165°C.

Wirkmechanismus

Phenyl (2,4-dichlorophenoxy)acetate works by mimicking the natural plant hormone auxin. It is taken up by the plant and transported to the growing points, where it disrupts cell division and elongation, leading to growth inhibition and eventually plant death. Phenyl (2,4-dichlorophenoxy)acetate is selective for broadleaf weeds and does not harm grasses.

Biochemical and Physiological Effects

Phenyl (2,4-dichlorophenoxy)acetate has been shown to affect a variety of physiological processes in plants, including photosynthesis, respiration, and ion transport. It also affects the expression of genes involved in these processes. In addition, phenyl (2,4-dichlorophenoxy)acetate has been shown to affect the activity of enzymes involved in plant growth and development.

Vorteile Und Einschränkungen Für Laborexperimente

Phenyl (2,4-dichlorophenoxy)acetate is a widely used herbicide and is readily available. It is also relatively inexpensive compared to other herbicides. However, its use in laboratory experiments is limited by its toxicity and potential health hazards. It is important to handle phenyl (2,4-dichlorophenoxy)acetate with care and to follow appropriate safety precautions.

Zukünftige Richtungen

There are several areas of research that could benefit from further study of phenyl (2,4-dichlorophenoxy)acetate. These include:

1. Development of new formulations and delivery methods that improve the efficacy and safety of phenyl (2,4-dichlorophenoxy)acetate.

2. Investigation of the effects of phenyl (2,4-dichlorophenoxy)acetate on non-target organisms, such as insects and microorganisms.

3. Study of the molecular mechanisms underlying the herbicidal and growth-regulating effects of phenyl (2,4-dichlorophenoxy)acetate.

4. Development of new herbicides based on the structure and mode of action of phenyl (2,4-dichlorophenoxy)acetate.

5. Investigation of the potential use of phenyl (2,4-dichlorophenoxy)acetate as a tool for genetic manipulation and plant research.

In conclusion, phenyl (2,4-dichlorophenoxy)acetate is a widely used herbicide with a complex mode of action. It has been extensively studied for its herbicidal properties and has potential applications in plant research and genetic manipulation. However, its use in laboratory experiments is limited by its toxicity and potential health hazards. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop new formulations and delivery methods that improve its efficacy and safety.

Synthesemethoden

Phenyl (2,4-dichlorophenoxy)acetate is synthesized by esterification of 2,4-dichlorophenoxyacetic acid with phenol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting phenyl ester is then purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

Phenyl (2,4-dichlorophenoxy)acetate has been extensively studied for its herbicidal properties. It is used to control broadleaf weeds in a variety of crops, including cereals, vegetables, and fruits. In addition to its herbicidal properties, phenyl (2,4-dichlorophenoxy)acetate has also been studied for its potential as a growth regulator and as a tool for plant research.

Eigenschaften

CAS-Nummer |

5253-44-1 |

|---|---|

Molekularformel |

C14H10Cl2O3 |

Molekulargewicht |

297.1 g/mol |

IUPAC-Name |

phenyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-6-7-13(12(16)8-10)18-9-14(17)19-11-4-2-1-3-5-11/h1-8H,9H2 |

InChI-Schlüssel |

VJJAGGWCTRGANO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)

![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)

![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)